molecular formula C28H24BrN5OS B448233 2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(1-NAPHTHYL)ACETAMIDE

2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(1-NAPHTHYL)ACETAMIDE

Cat. No.: B448233
M. Wt: 558.5g/mol
InChI Key: KXUDGMFZZUFSBB-UHFFFAOYSA-N
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Description

2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(1-NAPHTHYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a triazole ring, a bromoaniline moiety, and a naphthylacetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(1-NAPHTHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Bromoaniline Moiety: The bromoaniline group is introduced via a nucleophilic substitution reaction, where a bromoaniline derivative reacts with an intermediate compound.

    Attachment of the Naphthylacetamide Group: The final step involves the coupling of the naphthylacetamide group to the triazole ring through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions, potentially altering the electronic properties of the compound.

    Substituted Derivatives: Formed through nucleophilic substitution, introducing new functional groups.

Scientific Research Applications

2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(1-NAPHTHYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and bromoaniline moiety are crucial for binding to these targets, potentially inhibiting their activity or altering their function. The naphthylacetamide group may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[1-(4-chloroanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-naphthyl)acetamide
  • **2-({5-[1-(4-fluoroanilino)ethyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1-naphthyl)acetamide

Uniqueness

Compared to similar compounds, 2-({5-[1-(4-BROMOANILINO)ETHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N~1~-(1-NAPHTHYL)ACETAMIDE is unique due to the presence of the bromoaniline moiety, which can significantly influence its reactivity and biological activity. The combination of the triazole ring and naphthylacetamide group also contributes to its distinct chemical and physical properties.

Properties

Molecular Formula

C28H24BrN5OS

Molecular Weight

558.5g/mol

IUPAC Name

2-[[5-[1-(4-bromoanilino)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C28H24BrN5OS/c1-19(30-22-16-14-21(29)15-17-22)27-32-33-28(34(27)23-10-3-2-4-11-23)36-18-26(35)31-25-13-7-9-20-8-5-6-12-24(20)25/h2-17,19,30H,18H2,1H3,(H,31,35)

InChI Key

KXUDGMFZZUFSBB-UHFFFAOYSA-N

SMILES

CC(C1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=CC=CC4=CC=CC=C43)NC5=CC=C(C=C5)Br

Canonical SMILES

CC(C1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC3=CC=CC4=CC=CC=C43)NC5=CC=C(C=C5)Br

Origin of Product

United States

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